molecular formula C22H21BrF2N2O2 B2576468 N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N'-(3-bromo-2,6-difluorophenyl)oxamide CAS No. 2419656-89-4

N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N'-(3-bromo-2,6-difluorophenyl)oxamide

Cat. No.: B2576468
CAS No.: 2419656-89-4
M. Wt: 463.323
InChI Key: QUUUPUBJQMMUOA-UHFFFAOYSA-N
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Description

N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N’-(3-bromo-2,6-difluorophenyl)oxamide is a complex organic compound that features a unique combination of a benzylcyclohexene moiety and a bromodifluorophenyl group linked through an oxamide functional group

Properties

IUPAC Name

N-[(1-benzylcyclohex-2-en-1-yl)methyl]-N'-(3-bromo-2,6-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrF2N2O2/c23-16-9-10-17(24)19(18(16)25)27-21(29)20(28)26-14-22(11-5-2-6-12-22)13-15-7-3-1-4-8-15/h1,3-5,7-11H,2,6,12-14H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUUPUBJQMMUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CC2=CC=CC=C2)CNC(=O)C(=O)NC3=C(C=CC(=C3F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N’-(3-bromo-2,6-difluorophenyl)oxamide typically involves a multi-step process:

    Formation of the Benzylcyclohexene Intermediate: This step involves the cyclization of a suitable precursor to form the cyclohexene ring, followed by benzylation to introduce the benzyl group.

    Introduction of the Bromodifluorophenyl Group: This step involves the bromination and fluorination of a phenyl ring to obtain the 3-bromo-2,6-difluorophenyl moiety.

    Coupling Reaction: The final step involves the coupling of the benzylcyclohexene intermediate with the bromodifluorophenyl group through an oxamide linkage. This is typically achieved using a coupling reagent such as carbodiimide under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N’-(3-bromo-2,6-difluorophenyl)oxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N’-(3-bromo-2,6-difluorophenyl)oxamide would depend on its specific interactions with molecular targets. These could include:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors to modulate signaling pathways.

    Pathway Involvement: The compound may influence various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N’-(3-chloro-2,6-difluorophenyl)oxamide: Similar structure but with a chlorine atom instead of bromine.

    N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N’-(3-bromo-2,6-dichlorophenyl)oxamide: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N’-(3-bromo-2,6-difluorophenyl)oxamide is unique due to the specific combination of bromine and fluorine atoms in the phenyl ring, which can influence its reactivity and interactions with molecular targets. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.

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